Bis(2-mercaptoethyl) sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4766. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

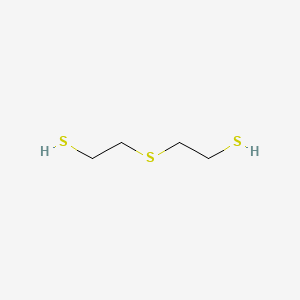

Structure

3D Structure

Properties

IUPAC Name |

2-(2-sulfanylethylsulfanyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJBMDCFYZKAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044660 | |

| Record name | 2,2'-Sulfanediyldiethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3570-55-6, 9027-67-2 | |

| Record name | 2-Mercaptoethyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3570-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-mercaptoethyl) sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Thiodiethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Sulfanediyldiethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiodiethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nucleotidyltransferase, terminal deoxyribo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-MERCAPTOETHYL) SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEU4AZC07S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Bis(2-mercaptoethyl) sulfide" chemical properties and structure

An In-depth Technical Guide to Bis(2-mercaptoethyl) sulfide (B99878): Chemical Properties and Structure

Abstract

Bis(2-mercaptoethyl) sulfide, also known by its IUPAC name 2-(2-sulfanylethylsulfanyl)ethanethiol, is a dithiol compound with the molecular formula C₄H₁₀S₃.[1][2] It is a colorless liquid characterized by a strong, unpleasant odor.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development. The presence of two terminal thiol (-SH) groups and a central thioether linkage makes it a significant building block in coordination chemistry and organic synthesis.[1]

Chemical Structure and Identification

This compound is an acyclic organic molecule featuring a pentane (B18724) backbone with sulfur atoms at positions 1, 3, and 5, where the terminal sulfurs are protonated to form thiol groups. The molecule is achiral.[2]

Key identifiers for this compound are listed below:

-

IUPAC Name : 2-(2-sulfanylethylsulfanyl)ethanethiol[4]

-

Synonyms : 3-Thia-1,5-pentanedithiol, 2,2'-Thiodiethanethiol, 2-Mercaptoethyl sulfide, 2,2'-Dimercaptodiethyl sulfide.[1][4]

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. It is generally insoluble in water but soluble in various organic solvents such as alcohol, ether, toluene, dioxane, and chloroform.

| Property | Value | Reference |

| Appearance | Clear colorless liquid | [1] |

| Melting Point | -11 °C | [1] |

| Boiling Point | 135-136 °C at 10 mm Hg | [1][5][6] |

| Density | 1.183 g/mL at 25 °C | [1][5][6] |

| Flash Point | 195 °F (90.5 °C) | [1][3] |

| Refractive Index (n20/D) | 1.5961 | [1][5][6] |

| Vapor Pressure | 0.61 Pa at 20 °C | [1] |

| Water Solubility | 620 mg/L at 20 °C (Difficult to mix) | [1][6] |

| pKa | 9.47 ± 0.10 (Predicted) | [1] |

Experimental Protocols: Synthesis

A common and industrially applicable method for synthesizing this compound involves a two-step reaction starting from thiodiglycol (B106055) and thiourea.[7] This approach is favored due to readily available starting materials, high yield, and more environmentally friendly conditions compared to other methods.[7]

3.1. Synthesis Workflow

The overall workflow for the synthesis is depicted below.

Caption: Synthesis workflow for this compound.

3.2. Detailed Methodology

The synthesis process is divided into two main stages: substitution to form an intermediate salt and subsequent alkaline hydrolysis.[7]

-

Step 1: Substitution Reaction (Salt Formation)

-

Charge a reaction vessel with thiodiglycol and thiourea.

-

Add an acidic catalyst (e.g., hydrochloric acid, sulfuric acid).

-

Heat the mixture to initiate the substitution reaction, leading to the formation of an isothiouronium salt intermediate.

-

The reaction is typically carried out for several hours until completion, which can be monitored by techniques like TLC or HPLC.

-

-

Step 2: Alkaline Hydrolysis

-

To the vessel containing the intermediate salt, add an aqueous solution of a base (e.g., sodium hydroxide, potassium carbonate).

-

Heat the reaction mixture, preferably within a temperature range of 55 to 85 °C, with an optimal range of 60-65 °C.[7] This step hydrolyzes the salt to yield the crude this compound.

-

After hydrolysis, the organic layer containing the product is separated from the aqueous layer.

-

-

Step 3: Purification

-

The crude product is purified by vacuum distillation.

-

An antioxidant, such as Butylated hydroxytoluene (BHT), may be added to the crude product before distillation to prevent oxidation.[7]

-

The final product is collected as a high-purity, colorless liquid.

-

Applications in Research and Development

The unique structure of this compound, with its flexible thioether backbone and reactive thiol end groups, makes it a valuable reagent in several fields.

-

Coordination Chemistry : It serves as a ligand in the synthesis of novel polynuclear gold(I) phosphine (B1218219) complexes, which have potential applications in catalysis, sensing, and materials science.[1]

-

Analytical Chemistry : It is utilized for the extraction and subsequent photometric determination of nickel (Ni).[1][6] It also participates in color reactions with various metals, allowing for their qualitative and quantitative analysis in environmental and industrial samples.[1]

-

Organic Synthesis : It is a key intermediate for creating more complex sulfur-containing molecules like thioesters, sulfoxides, and sulfones.[7]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a fume hood.[8]

-

GHS Hazards : The compound is classified as harmful or toxic if swallowed, harmful if inhaled, and may cause skin and serious eye irritation.[4] It can also cause an allergic skin reaction.[4]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Handling Precautions : Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[8] It is air-sensitive and should be stored under an inert gas atmosphere in a cool, dark, and well-ventilated place.[9]

-

First Aid : In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.

References

- 1. lookchem.com [lookchem.com]

- 2. GSRS [precision.fda.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C4H10S3 | CID 77117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:3570-55-6 | Chemsrc [chemsrc.com]

- 6. This compound | 3570-55-6 [chemicalbook.com]

- 7. CN102531977A - Synthesis method for bis (2-mercaptoethyl) sulfide - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 3570-55-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Preparation of Bis(2-mercaptoethyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for Bis(2-mercaptoethyl) sulfide (B99878), a key intermediate in the synthesis of various sulfur-containing organic compounds. This document details experimental protocols, quantitative data, and reaction pathways to assist researchers in the effective production of this compound.

Introduction

Bis(2-mercaptoethyl) sulfide, also known as 3-thia-1,5-pentanedithiol, is an organosulfur compound with the formula S(CH₂CH₂SH)₂. Its two thiol groups make it a versatile building block in coordination chemistry, material science, and as an intermediate for pharmaceuticals. This guide focuses on two prominent synthetic routes: the reaction of thiodiglycol (B106055) with thiourea (B124793) and the nucleophilic substitution of bis(2-chloroethyl) sulfide.

Comparative Synthesis Data

The following table summarizes the quantitative data for the two primary synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Method 1: From Thiodiglycol and Thiourea | Method 2: From Bis(2-chloroethyl) sulfide |

| Starting Materials | Thiodiglycol, Thiourea, Hydrochloric Acid | Bis(2-chloroethyl) sulfide, Sodium Hydrosulfide (B80085) |

| Key Reagents | Zinc Chloride, Diammonium Hydrogen Phosphate (B84403) | Hydrochloric Acid (optional) |

| Solvent | Water | Water or Alcohol-Water mixtures |

| Reaction Temperature | Step 1: 90-100°C; Step 2: 60-65°C | 80-100°C |

| Reaction Time | Step 1: 4 hours; Step 2: 2.5 hours | 3-6 hours |

| Reported Yield | >98%[1] | ~67% (estimated based on similar reactions)[2] |

| Product Purity | >99%[1] | Variable, requires purification |

Synthesis Pathways

The following diagrams illustrate the chemical transformations for the described synthesis methods.

Caption: Synthesis of this compound from Thiodiglycol.

Caption: Synthesis from Bis(2-chloroethyl) sulfide.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments.

Method 1: Synthesis from Thiodiglycol and Thiourea

This high-yield, two-step method is ideal for producing high-purity this compound.[1]

Step 1: Formation of the Isothiouronium Salt Intermediate

-

In a 2 L four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 334.4 g (4.4 mol) of thiourea and 573.6 g (4.4 mol, 28%) of industrial hydrochloric acid.

-

Stir the mixture. The temperature will rise to approximately 32°C as the solid dissolves completely.

-

Slowly add 244.0 g (2.0 mol) of thiodiglycol dropwise to the solution.

-

After the addition is complete, add 25 g of zinc chloride to the system.

-

Slowly heat the mixture to 90-100°C over approximately 40 minutes.

-

Maintain this temperature for 4 hours with continuous stirring.

-

After 4 hours, stop heating and allow the reaction solution to cool to 30-35°C. The resulting solution containing the isothiouronium salt is used directly in the next step.

Step 2: Alkaline Hydrolysis to this compound

-

To the solution from Step 1, add 17.3 g of tetrabutylammonium (B224687) bromide and stir until mixed.

-

Prepare a buffer solution of diammonium hydrogen phosphate/ammonium phosphate with a pH of 11.0.

-

Slowly add 740 g of the buffer solution to the reaction mixture over approximately 30 minutes, ensuring the pH of the reaction system is maintained around 10.

-

Heat the mixture to 60-65°C and maintain this temperature for 2.5 hours with stirring.

-

After the reaction is complete, cool the mixture, and proceed with extraction and purification to isolate the final product.

Method 2: Synthesis from Bis(2-chloroethyl) sulfide

This method involves the direct conversion of bis(2-chloroethyl) sulfide to the dithiol via nucleophilic substitution. The following protocol is based on established procedures for similar transformations.[2]

-

In a pressure vessel equipped with a mechanical stirrer, add a solution of sodium hydrosulfide (NaSH) in water or an alcohol-water mixture. The molar ratio of NaSH to bis(2-chloroethyl) sulfide should be at least 2:1.

-

Add bis(2-chloroethyl) sulfide to the vessel.

-

Optionally, to improve the yield, an acid such as hydrochloric acid can be slowly added to the stirred mixture at room temperature. This will generate H₂S in situ and increase the pressure.

-

Seal the reaction vessel and heat the mixture to 80-100°C.

-

Maintain this temperature for 3 to 6 hours with vigorous stirring.

-

After the reaction period, cool the vessel and carefully vent any excess pressure.

-

Acidify the reaction mixture with hydrochloric acid to ensure the complete conversion of any thiolate salts to the free thiol.

-

The oily layer of crude this compound can then be separated, washed with water, and purified, typically by vacuum distillation.

General Experimental Workflow

The following diagram outlines a general workflow applicable to the synthesis and purification of this compound.

Caption: General laboratory workflow for synthesis and purification.

Safety Considerations

This compound has an unpleasant odor and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The starting material for Method 2, bis(2-chloroethyl) sulfide (mustard gas), is a highly toxic and blistering agent and should only be handled by trained personnel with appropriate safety precautions. Reactions involving pressure should be conducted behind a blast shield.

Conclusion

This guide has detailed two primary methods for the synthesis of this compound. The reaction of thiodiglycol with thiourea offers a high-yield and high-purity route suitable for large-scale production. The nucleophilic substitution of bis(2-chloroethyl) sulfide provides a more direct, albeit likely lower-yielding, alternative. The choice of method will depend on the availability of starting materials, desired purity, and scale of the synthesis. The provided protocols and data should serve as a valuable resource for researchers in their synthetic endeavors.

References

An In-Depth Technical Guide to Bis(2-mercaptoethyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(2-mercaptoethyl) sulfide (B99878), a versatile organosulfur compound. It details the compound's chemical identity, including its IUPAC name and synonyms, and presents its key physicochemical properties in a clear, tabular format. This guide also outlines a detailed experimental protocol for its synthesis and explores its significant applications, particularly in coordination chemistry and materials science. Furthermore, it delves into the compound's biological activities, focusing on its antioxidant properties. Visual diagrams generated using Graphviz are included to illustrate key processes, enhancing the accessibility of complex information for research and development professionals.

Chemical Identity and Nomenclature

Bis(2-mercaptoethyl) sulfide is a dithiol compound featuring a central sulfide linkage.

IUPAC Name: 2-(2-sulfanylethylsulfanyl)ethanethiol[1]

Synonyms: A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:

-

2,2'-Thiodiethanethiol[2]

-

2-Mercaptoethyl sulfide[2]

-

3-Thia-1,5-pentanedithiol[1]

-

1,5-Dimercapto-3-thiapentane[1]

-

2,2'-Dimercaptodiethyl sulfide[1]

-

Bis(beta-mercaptoethyl) sulfide

-

1-Mercapto-2-(Mercaptoethylthio)ethane[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a valuable reference for experimental design and application.

| Property | Value | Reference(s) |

| Molecular Formula | C4H10S3 | [1] |

| Molecular Weight | 154.32 g/mol | |

| Appearance | Clear, colorless liquid | |

| Melting Point | -11 °C | |

| Boiling Point | 135-136 °C at 10 mmHg | |

| Density | 1.183 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5961 | |

| Flash Point | 195 °F (90.56 °C) | |

| Water Solubility | 620 mg/L at 20 °C | |

| pKa | 9.47 ± 0.10 (Predicted) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from thiodiglycol (B106055) and thiourea (B124793). This method is advantageous due to the availability of starting materials and the high purity and yield of the final product.

Step 1: Formation of the Isothiouronium Salt Intermediate

-

In a reaction vessel, prepare a mixed solution of thiourea and industrial hydrochloric acid.

-

At a controlled temperature of 30-35°C, add thiodiglycol dropwise to the solution.

-

Following the addition, introduce a suitable catalyst.

-

Slowly heat the reaction mixture to a temperature between 60-110°C.

-

Maintain the reaction at this temperature with constant stirring for 4 to 10 hours.

-

After the incubation period, cease heating and allow the reaction mixture to cool to room temperature. The resulting mixture contains the intermediate isothiouronium salt.

Step 2: Alkaline Hydrolysis to Yield this compound

-

The mixture containing the isothiouronium salt is then subjected to alkaline hydrolysis to yield the final product, this compound.

This process is noted for its smooth and safe operation, minimal waste production, and suitability for industrial-scale production, with reported product purity exceeding 99% and a total yield of over 98%.

Synthesis Workflow of this compound

Caption: A diagram illustrating the two-step synthesis of this compound.

Applications in Research and Development

Coordination Chemistry and Materials Science

The presence of two thiol groups makes this compound an excellent chelating agent for various metal ions. This property is exploited in the synthesis of novel metal complexes with potential applications in catalysis and materials science. For instance, it is used as a reagent in the synthesis of luminescent polynuclear gold(I) phosphine (B1218219) complexes.

Corrosion Inhibition

Organic compounds containing heteroatoms like sulfur are effective corrosion inhibitors. The two thiol groups in this compound allow for strong bidentate chelation or adsorption onto metal surfaces, forming a protective, self-assembled monolayer that shields the metal from corrosive environments.

Precursor in Organic Synthesis

The thiol groups are reactive and can participate in various organic reactions, making this compound a valuable precursor for the synthesis of other functionalized thiol-containing molecules.

Biological Activity and Potential in Drug Development

Antioxidant Properties

This compound exhibits antioxidant activity. The thiol groups can act as reducing agents and are capable of scavenging free radicals, which suggests a potential protective role against oxidative stress. This antioxidant property is a key area of interest for its potential therapeutic applications.

While the direct role of this compound in specific biological signaling pathways is not yet well-defined, its structural similarity to molecules involved in hydrogen sulfide (H₂S) signaling suggests it may have relevance in this area. H₂S is a gasotransmitter involved in numerous physiological processes, and compounds that can donate H₂S are of significant interest in drug development. Further research is needed to determine if this compound can function as an H₂S donor in biological systems.

Potential Mechanism of Antioxidant Action

Caption: A simplified diagram showing the potential antioxidant mechanism of this compound.

Conclusion

This compound is a chemical compound with a well-defined structure and a range of useful physicochemical properties. Its synthesis is achievable through a high-yield, two-step process, making it an accessible reagent for various applications. Its utility in coordination chemistry, materials science as a corrosion inhibitor, and as a precursor in organic synthesis is well-documented. The biological activity of this compound, particularly its antioxidant properties, presents an exciting avenue for future research and potential applications in drug development. This guide serves as a foundational resource for scientists and researchers looking to explore the potential of this versatile molecule in their work.

References

An In-depth Technical Guide to the Physical Properties of Bis(2-mercaptoethyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Bis(2-mercaptoethyl) sulfide (B99878) (CAS RN: 3570-55-6), a versatile organosulfur compound. Due to its thiol groups, this compound is a valuable intermediate in the synthesis of various sulfur-containing molecules, including sulfides and thioesters. This document summarizes its key physical characteristics and outlines a detailed experimental protocol for its synthesis.

Core Physical Properties

Bis(2-mercaptoethyl) sulfide is a colorless to nearly colorless clear liquid with a characteristic unpleasant odor.[1] It is insoluble in water but soluble in various organic solvents such as alcohol, ether, toluene, dioxane, and chloroform.[2]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound as reported in the literature. It is important to note the variations in reported values, particularly for the boiling point, which is pressure-dependent.

| Property | Value | Conditions |

| Melting Point | -11 °C[1][2] / -31 °C[3] | - |

| Boiling Point | 138 °C[2] | @ 13 mmHg |

| 135-136 °C[1][4][5][6] | @ 10 mmHg | |

| 275.98 °C (estimated)[7] | @ 760 mmHg | |

| Density | 1.19 g/mL[2] | @ 20 °C |

| 1.183 g/mL[1][4][5][6] | @ 25 °C | |

| Refractive Index | 1.60[2] | @ 20 °C (n20/D) |

| 1.5961[1][4][5] | @ 20 °C (n20/D) | |

| Flash Point | 90 °C[2] | - |

| 195 °F (90.56 °C)[1][3][4][7] | - | |

| Vapor Pressure | 0.61 Pa[1][4] | @ 20 °C |

| Water Solubility | 620 mg/L[1] | @ 20 °C |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a method that reports a product purity greater than 99% and a total yield of over 98%.[8] The process involves two primary steps: the formation of an isothiouronium salt intermediate followed by alkaline hydrolysis.

Raw Materials:

-

Thiodiglycol (B106055) (2,2'-Thiobis[ethanol])

-

Industrial Hydrochloric Acid

-

Catalyst (as specified in the patent, though not named in the abstract)

-

Alkaline solution (e.g., Sodium Hydroxide) for hydrolysis

Step 1: Synthesis of the Isothiouronium Salt Intermediate

-

Prepare a mixed solution of thiourea and industrial hydrochloric acid.

-

Maintain the temperature of the solution between 30-35 °C.

-

Add thiodiglycol dropwise to the mixed solution.

-

After the addition is complete, introduce a specified amount of catalyst.

-

Slowly heat the reaction mixture to a temperature of 60-110 °C.

-

Maintain this temperature while stirring for 4 to 10 hours.

-

Cease heating and allow the reaction mixture to cool to room temperature. The resulting product is a mixed solution containing the isothiouronium salt intermediate.

Step 2: Alkaline Hydrolysis

-

The isothiouronium salt mixture from Step 1 is subjected to alkaline hydrolysis to yield the final product, this compound.[8] (Note: The patent abstract does not provide specific parameters for this step, such as the concentration of the alkaline solution, temperature, or reaction time).

Visualized Workflow

The synthesis process can be represented by the following logical workflow diagram.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 3570-55-6 | TCI Deutschland GmbH [tcichemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 3570-55-6 [chemicalbook.com]

- 6. This compound | CAS#:3570-55-6 | Chemsrc [chemsrc.com]

- 7. 2-mercaptoethyl sulfide, 3570-55-6 [thegoodscentscompany.com]

- 8. CN102531977A - Synthesis method for bis (2-mercaptoethyl) sulfide - Google Patents [patents.google.com]

"Bis(2-mercaptoethyl) sulfide" solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bis(2-mercaptoethyl) sulfide (B99878) (CAS No: 3570-55-6), a versatile organosulfur compound. The information herein is intended to support research and development activities where this compound's solubility characteristics are of critical importance.

Introduction to Bis(2-mercaptoethyl) sulfide

This compound, also known as 2,2'-thiodiethanethiol, is an organic compound featuring two thiol (-SH) groups and a thioether (-S-) linkage.[1][2] Its chemical structure is C4H10S3.[1][2][3] This compound is a clear, colorless liquid with a characteristic strong, unpleasant odor.[2][3] The presence of reactive thiol groups makes it a valuable intermediate in various chemical syntheses and analytical applications.[1][3]

Solubility Profile

The solubility of this compound is a key physical property influencing its application in different solvent systems. A summary of its solubility in water and common organic solvents is presented below.

Quantitative Solubility Data

| Solvent System | Solubility | Temperature (°C) |

| Water | 620 mg/L | 20 |

Data sourced from multiple chemical suppliers and databases.[1][3][4]

Qualitative Solubility in Organic Solvents

It is generally described as insoluble or difficult to mix with water.[3][4][5][7][8]

Experimental Protocols for Solubility Determination

While specific experimental details for the cited solubility data are not provided in the search results, a general and widely accepted methodology for determining the solubility of a liquid compound like this compound is the shake-flask method, followed by a suitable analytical technique.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of deionized water in a glass flask.

-

The flask is sealed to prevent evaporation.

-

The mixture is agitated in a constant temperature water bath (e.g., at 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

The flask is allowed to stand undisturbed at the set temperature to allow for the separation of the undissolved this compound from the aqueous phase.

-

Centrifugation may be employed to facilitate a clear separation.

-

-

Sampling and Analysis:

-

A known volume of the clear, saturated aqueous phase is carefully withdrawn using a syringe fitted with a filter to remove any undissolved microdroplets.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), against a calibrated standard curve.

-

-

Calculation:

-

The solubility is calculated from the measured concentration and expressed in mg/L or other appropriate units.

-

Protocol: Determination of Solubility in Organic Solvents

A similar shake-flask methodology can be employed for organic solvents. Given the expected high solubility, a visual method of incremental addition can be used for a qualitative or semi-quantitative assessment.

-

Incremental Addition:

-

A known volume of the organic solvent (e.g., ethanol, toluene) is placed in a flask at a controlled temperature.

-

This compound is added dropwise with constant stirring.

-

The point at which the solution becomes saturated (i.e., the added compound no longer dissolves) is visually determined.

-

-

Quantitative Analysis:

-

For precise measurements, a saturated solution is prepared as described in the aqueous protocol.

-

The saturated solution is then diluted, and the concentration is determined by an appropriate analytical technique (e.g., GC, HPLC).

-

Applications and Visualized Workflows

The solubility characteristics of this compound are fundamental to its use in analytical chemistry and chemical synthesis.

Analytical Workflow: Metal Ion Determination

This compound is utilized for the extraction and photometric determination of nickel (Ni) and gives color reactions with other metals.[3][4][8] The workflow involves the formation of a metal-ligand complex that can be extracted and quantified.

Synthetic Workflow: Gold(I) Complex Synthesis

This compound serves as a reagent in the synthesis of novel luminescent polynuclear gold(I) phosphine (B1218219) complexes.[3][4][8] This involves the reaction of the dithiol with a gold(I) precursor.

References

- 1. Buy this compound | 9027-67-2 [smolecule.com]

- 2. CAS 3570-55-6: 2-Mercaptoethyl sulfide | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 3570-55-6 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 3570-55-6 | TCI Deutschland GmbH [tcichemicals.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound | 3570-55-6 [chemicalbook.com]

An In-depth Technical Guide on Bis(2-mercaptoethyl) sulfide

This guide provides core information on the chemical properties of Bis(2-mercaptoethyl) sulfide (B99878), a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

Bis(2-mercaptoethyl) sulfide is a thiol compound with the systematic IUPAC name 2-(2-sulfanylethylsulfanyl)ethanethiol.[1] It is also known by several synonyms, including 2,2'-Thiodiethanethiol and 3-Thia-1,5-pentanedithiol.[1][2] The compound is a liquid at room temperature with a characteristic stench.[2]

Quantitative Molecular Information

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C4H10S3 | [1][2][3] |

| Molecular Weight | 154.3 g/mol | [1] |

| Molecular Weight (Alternate) | 154.32 g/mol | [2][4] |

| Molecular Weight (Alternate) | 154.30 g/mol | |

| CAS Registry Number | 3570-55-6 | [1][2][3][5] |

Molecular Structure and Connectivity

The structural formula of this compound reveals a central sulfide bridge connecting two mercaptoethyl groups. This arrangement of sulfur atoms is key to its chemical reactivity and potential applications. The following diagram illustrates the logical connectivity of the atoms within the molecule.

References

An In-depth Technical Guide to Bis(2-mercaptoethyl) sulfide: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-mercaptoethyl) sulfide (B99878), a dithiol compound, finds applications in various scientific fields, including materials science and analytical chemistry. Its utility is underscored by the reactivity of its thiol groups, which allows for its use as a precursor in the synthesis of polymers and as a chelating agent for metal ions. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with Bis(2-mercaptoethyl) sulfide, with a focus on providing researchers and drug development professionals with the critical information necessary for its safe and effective use.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor characteristic of thiol compounds. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H10S3 | [1][2] |

| Molecular Weight | 154.32 g/mol | [1][2] |

| CAS Number | 3570-55-6 | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Melting Point | -11 °C | [3] |

| Boiling Point | 135-136 °C at 10 mm Hg | [3] |

| Density | 1.183 g/mL at 25 °C | [3] |

| Flash Point | 195 °F (90.5 °C) | [3] |

| Refractive Index | n20/D 1.5961 | [3] |

| Water Solubility | 620 mg/L at 20 °C | [3] |

| pKa | 9.47 ± 0.10 (Predicted) | [3] |

Safety and Hazard Information

Table 2: Toxicological Profile (Data for structurally similar compounds)

| Test | Species | Route | Value | Reference |

| Oral LD50 | Rat | Oral | 680 mg/kg (for Ethanethiol) | [5] |

| Oral LD50 | Rabbit | Oral | 682 mg/kg (for Ethanethiol) | [5] |

| Dermal LD50 | Rabbit | Dermal | 40 mg/kg (for Mustard Gas) | [4] |

| Subcutaneous LD50 | Rat | Subcutaneous | 5 mg/kg (for Mustard Gas) | [4] |

Note: The toxicological data presented above are for structurally related compounds and should be used for estimation purposes only. A comprehensive toxicological assessment of this compound has not been found in the reviewed literature.

Handling Precautions

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Wear chemical-resistant gloves (e.g., neoprene or nitrile) and a lab coat. An acid-resistant apron is also recommended.[6]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical. The following diagram outlines a general emergency response workflow.

Caption: Workflow for responding to a chemical spill.

A detailed Standard Operating Procedure (SOP) for spill cleanup is provided in the Experimental Protocols section.

Experimental Protocols

Synthesis of Luminescent Gold(I) Phosphine (B1218219) Complexes

While a specific protocol for the use of this compound in the synthesis of luminescent gold(I) phosphine complexes was not found, a general mechanochemical method for similar complexes is described.[8] This can be adapted as a starting point for experimental design.

General Protocol:

-

Reactant Preparation: In a milling jar, combine the gold(I) precursor (e.g., (tht)AuCl), the phosphine ligand, and this compound in the desired stoichiometric ratio.

-

Mechanochemical Synthesis: Mill the reactants at a specified frequency for a set duration (e.g., 4 minutes).

-

Product Isolation: After milling, the product can be isolated and purified, typically by recrystallization from an appropriate solvent.

-

Characterization: The resulting complex should be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. The luminescent properties can be studied using fluorescence spectroscopy.

Photometric Determination of Nickel

This compound can be used as a chelating agent for the photometric determination of nickel.[3] A general procedure is outlined below.

General Protocol:

-

Sample Preparation: Prepare a solution of the sample containing nickel. If necessary, digest the sample to bring the nickel into solution and adjust the pH to the optimal range for complex formation (typically near neutral to slightly basic).

-

Complex Formation: Add a solution of this compound in a suitable solvent (e.g., ethanol) to the nickel sample solution. Allow sufficient time for the complex to form.

-

Extraction (if necessary): If the complex is not soluble in the aqueous phase, it can be extracted into an organic solvent.

-

Spectrophotometric Measurement: Measure the absorbance of the nickel-Bis(2-mercaptoethyl) sulfide complex at its wavelength of maximum absorbance using a spectrophotometer.

-

Quantification: Determine the concentration of nickel in the sample by comparing its absorbance to a calibration curve prepared from standard nickel solutions.

Standard Operating Procedure for Spill Cleanup of Mercaptans

This SOP is adapted from general procedures for handling mercaptan spills.[1][4][6][9]

-

Immediate Actions:

-

Alert personnel in the immediate area and evacuate if necessary.

-

If the spill is large or poses a significant fire or health hazard, call emergency services.

-

Eliminate all ignition sources.

-

-

Containment:

-

Wearing appropriate PPE, contain the spill using absorbent materials such as sand, earth, or commercial sorbents. Do not use combustible materials like sawdust.

-

Prevent the spill from entering drains or waterways by using booms or drain covers.

-

-

Neutralization (for small, manageable spills):

-

In a fume hood, slowly add an oxidizing agent such as a dilute solution of sodium hypochlorite (B82951) (bleach) or hydrogen peroxide to the collected absorbent material. This should be done with extreme caution as the reaction can be exothermic.

-

-

Cleanup and Disposal:

-

Carefully collect the neutralized absorbent material into a labeled, sealed container for hazardous waste.

-

Decontaminate the spill area with a suitable cleaning solution.

-

Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.

-

-

Reporting:

-

Complete an incident report detailing the spill, the response actions taken, and any potential exposures.

-

Potential Signaling Pathway Interactions

The thiol groups of this compound are expected to participate in redox signaling pathways within biological systems. Thiol-containing compounds play a crucial role in maintaining the cellular redox balance through systems like the glutathione (B108866) and thioredoxin pathways.[3][5][7][10][11]

The proposed mechanism involves the reversible oxidation of the thiol groups to sulfenic acid, which can then interact with other thiols to form disulfides. This process can modulate the activity of proteins and transcription factors that are sensitive to the cellular redox state.

Caption: Potential role of this compound in redox signaling.

Furthermore, a hypothesized mechanism of toxicity for related compounds involves the chelation of essential metal micronutrients like copper, zinc, and manganese.[10][12] Depletion of these metals could impair the function of metalloenzymes, such as superoxide (B77818) dismutase, leading to increased oxidative stress and disruption of cellular signaling.

Conclusion

This compound is a valuable chemical reagent with diverse applications. However, its handling requires strict adherence to safety protocols due to its potential hazards. This guide has provided a comprehensive overview of its properties, safety considerations, and general experimental procedures. Researchers should always consult the most current Safety Data Sheet and relevant literature before use and perform a thorough risk assessment for their specific experimental conditions. Further research is needed to fully elucidate its toxicological profile and its precise interactions with biological signaling pathways.

References

- 1. townofrowley.net [townofrowley.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Tips of the Trade [firstresponder.ngridsafety.com]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. egr.msu.edu [egr.msu.edu]

- 7. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanochemical synthesis of mononuclear gold(i) halide complexes of diphosphine ligands with tuneable luminescent properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. oxfordma.us [oxfordma.us]

- 10. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.uark.edu [scholarworks.uark.edu]

Unlocking the Potential of Bis(2-mercaptoethyl) sulfide in Scientific Research: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Bis(2-mercaptoethyl) sulfide (B99878). This document serves as an in-depth resource, detailing the chemical properties, synthesis, and diverse research applications of Bis(2-mercaptoethyl) sulfide. It provides a thorough examination of its role in polymer chemistry, analytical sciences, and the burgeoning fields of nanotechnology and targeted drug delivery, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Properties of this compound

This compound, also known by synonyms such as 3-Thia-1,5-pentanedithiol and 2,2'-Thiodiethanethiol, is a versatile dithiol compound with the chemical formula C₄H₁₀S₃.[1] Its unique structure, featuring two thiol (-SH) groups and a central sulfide linkage, underpins its utility in a multitude of chemical and biological research applications. The presence of these reactive thiol groups allows for the formation of disulfide bonds, chelation with metal ions, and participation in various nucleophilic reactions.[2][3]

| Property | Value | Reference |

| Molecular Weight | 154.32 g/mol | [1] |

| CAS Number | 3570-55-6 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.183 g/mL at 25 °C | [1] |

| Boiling Point | 135-136 °C at 10 mmHg | [1][4][5] |

| Melting Point | -11 °C | [1][2] |

| Refractive Index | n20/D 1.5961 | [1][4][5] |

| Water Solubility | 620 mg/L at 20 °C | [1][2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of thiodiglycol (B106055) with thiourea (B124793) in the presence of an acid catalyst, followed by alkaline hydrolysis. This two-step process offers high purity and yield, making it suitable for laboratory and industrial-scale production.

Experimental Protocol: Synthesis via Thiodiglycol and Thiourea

Step 1: Formation of the Isothiouronium Salt Intermediate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine thiourea and industrial hydrochloric acid.

-

At a controlled temperature of 30-35 °C, add thiodiglycol dropwise to the stirred mixture.

-

Following the addition of thiodiglycol, introduce a catalytic amount of a Lewis acid (e.g., ZnCl₂).

-

Slowly heat the reaction mixture to 90-100 °C and maintain this temperature with continuous stirring for 4-10 hours.

-

After the reaction period, discontinue heating and allow the mixture to cool to room temperature, yielding the intermediate isothiouronium salt.

Step 2: Alkaline Hydrolysis to this compound

-

To the cooled intermediate mixture, add a phase transfer catalyst and stir to ensure homogeneity.

-

Slowly add a solution of a strong base (e.g., sodium hydroxide) dropwise while maintaining the temperature at 30-35 °C.

-

After the addition of the base, heat the mixture to 55-85 °C and maintain for 2-7 hours to facilitate hydrolysis.

-

Cool the reaction mixture to 40-45 °C and perform a liquid-liquid extraction to separate the organic phase.

-

Add a small quantity of an antioxidant to the organic phase.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Applications in Research and Development

Polymer Chemistry: A Versatile Crosslinking Agent

This compound serves as an effective crosslinking agent in the synthesis of various polymers, including rubbers, elastomers, and polyurethanes.[3][6] The dithiol functionality allows for the formation of disulfide bonds, which enhance the mechanical properties and thermal stability of the resulting materials.

Quantitative Impact on Polymer Properties:

The introduction of this compound as a crosslinker can be quantified by measuring the crosslinking density. This can be determined using techniques such as swelling tests, dynamic mechanical analysis (DMA), and rheology.[7][8][9][10][11] The crosslinking density is directly proportional to the rubbery plateau modulus (G') obtained from DMA.

| Parameter | Method | Observation |

| Crosslinking Density | Swelling Test & Flory-Rehner Equation | Increased crosslinking density with higher concentrations of the dithiol crosslinker. |

| Mechanical Strength | Tensile Testing | Enhanced tensile strength and modulus of elasticity in crosslinked polymers. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Increased decomposition temperature, indicating improved thermal stability. |

Experimental Protocol: Crosslinking of a Pre-polymer

-

Dissolve the desired pre-polymer (e.g., a diisocyanate for polyurethane synthesis) in a suitable aprotic solvent (e.g., tetrahydrofuran) in a reaction vessel under an inert atmosphere.

-

Add this compound to the solution in a stoichiometric ratio determined by the desired crosslinking density.

-

Add a catalyst, such as dibutyltin (B87310) dilaurate for polyurethane synthesis, to initiate the reaction.

-

Stir the mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration until the desired viscosity is achieved, indicating polymer formation and crosslinking.

-

Cast the resulting polymer solution into a mold and cure at an elevated temperature to complete the crosslinking process.

-

Characterize the crosslinked polymer for its mechanical and thermal properties.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 6. This compound [myskinrecipes.com]

- 7. tainstruments.com [tainstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

Bis(2-mercaptoethyl) sulfide: A Comprehensive Technical Guide for Dithiol Chemistry and its Applications

Introduction

Bis(2-mercaptoethyl) sulfide (B99878), also known as 3-thia-1,5-pentanedithiol, is a dithiol compound with the chemical formula C4H10S3. Its structure, featuring two primary thiol (-SH) groups separated by a thioether linkage, imparts unique chemical properties that make it a valuable molecule in various scientific and industrial domains, including chemical synthesis, analytical chemistry, and burgeoning applications in drug development. This technical guide provides an in-depth overview of Bis(2-mercaptoethyl) sulfide, focusing on its chemical and physical properties, synthesis, and key applications. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile dithiol.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic unpleasant odor. Its key physical and chemical properties are summarized in Table 1. The presence of two thiol groups makes it a good chelating agent for various metals and susceptible to oxidation-reduction reactions.

| Property | Value | Reference |

| Molecular Formula | C4H10S3 | [1] |

| Molecular Weight | 154.32 g/mol | [1] |

| CAS Number | 3570-55-6 | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Unpleasant | [4] |

| Melting Point | -11 °C | [5] |

| Boiling Point | 135-136 °C at 10 mmHg | [5] |

| Density | 1.183 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.5961 | [5] |

| Flash Point | 195 °F (90.56 °C) | [6] |

| Water Solubility | 620 mg/L at 20 °C | |

| Synonyms | 3-Thia-1,5-pentanedithiol, 2,2'-Thiodiethanethiol, Dimercaptodiethyl sulfide | [7] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of thiodiglycol (B106055) with thiourea (B124793). This two-step process, as outlined in patent literature, provides a high yield and purity of the final product.

Experimental Protocol: Synthesis from Thiodiglycol and Thiourea

This protocol is adapted from the procedure described in patent CN102531977A.[8]

Step 1: Formation of the Isothiouronium Salt Intermediate

-

In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, prepare a mixed solution of thiourea and industrial hydrochloric acid.

-

At a controlled temperature of 30-35 °C, add thiodiglycol dropwise to the thiourea solution.

-

After the addition is complete, introduce a catalytic amount of a suitable catalyst.

-

Slowly heat the reaction mixture to a temperature between 60-110 °C.

-

Maintain the reaction at this temperature with constant stirring for 4-10 hours.

-

After the reaction period, discontinue heating and allow the mixture to cool to room temperature. The resulting mixture contains the intermediate isothiouronium salt.

Step 2: Alkaline Hydrolysis to this compound

-

Transfer the isothiouronium salt mixture to a suitable reaction vessel.

-

Add a solution of sodium hydroxide (B78521) to the mixture to carry out the alkaline hydrolysis.

-

Control the temperature of the hydrolysis reaction as specified in the patent to optimize the yield.

-

Upon completion of the hydrolysis, the target product, this compound, is formed.

-

The product can then be purified using standard techniques such as distillation under reduced pressure.

This method is reported to produce this compound with a purity greater than 99% and a total yield exceeding 98%.[8]

Applications in Chemical Synthesis

Synthesis of Luminescent Polynuclear Gold(I) Phosphine (B1218219) Complexes

Analogous Experimental Protocol: Synthesis of Gold(I) Thiolate Complexes

The following is a generalized protocol based on the synthesis of other gold(I) phosphine thiolate complexes and should be optimized for this compound.

-

Preparation of the Gold(I) Precursor: Start with a suitable gold(I) phosphine precursor, such as (triphenylphosphine)gold(I) chloride ([AuCl(PPh3)]).

-

Deprotonation of the Thiol: In a separate flask, dissolve this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Add a base, such as sodium methoxide (B1231860) or potassium hydroxide, to deprotonate the thiol groups, forming the dithiolate.

-

Complexation Reaction: Slowly add the solution of the deprotonated this compound to the solution of the gold(I) phosphine precursor at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Isolation and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane) to yield the desired luminescent polynuclear gold(I) phosphine complex.

-

Characterization: The final product should be characterized by spectroscopic methods such as NMR (¹H, ¹³C, ³¹P), infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. The luminescent properties can be investigated using fluorescence spectroscopy.

Applications in Analytical Chemistry

Photometric Determination of Nickel

This compound is utilized in analytical chemistry for the extraction and photometric determination of nickel (Ni).[8] The thiol groups of the molecule form a colored complex with nickel ions, and the intensity of the color, which is proportional to the nickel concentration, can be measured using a spectrophotometer.

Conceptual Experimental Protocol: Photometric Determination of Nickel

A detailed protocol for the use of this compound for nickel determination is not available in the reviewed literature. However, a general procedure for the spectrophotometric determination of nickel using a chelating agent can be outlined.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known nickel concentrations.

-

Sample Preparation: Prepare the sample solution containing an unknown concentration of nickel. This may involve dissolving the sample in a suitable solvent and adjusting the pH.

-

Complex Formation: To each standard and sample solution, add a solution of this compound. The pH of the solution should be optimized to ensure complete complex formation. A buffer solution is typically used to maintain the optimal pH.

-

Extraction (if necessary): If the nickel complex is not soluble in the aqueous phase, it can be extracted into an organic solvent.

-

Spectrophotometric Measurement: Measure the absorbance of the colored complex at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A blank solution (containing all reagents except nickel) should be used as a reference.

-

Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the nickel standards.

-

Determination of Unknown Concentration: Determine the concentration of nickel in the sample solution by interpolating its absorbance on the calibration curve.

Potential Applications in Drug Development

The dithiol functionality of this compound makes it a compound of interest for drug development, particularly in areas related to chelation therapy and the mitigation of oxidative stress.

Chelation Therapy

Dithiol compounds are well-known for their ability to chelate heavy metals. The thiol groups have a high affinity for soft metal ions like mercury, lead, and arsenic. By forming stable, water-soluble complexes with these toxic metals, dithiol chelating agents can facilitate their excretion from the body. While specific studies on this compound as a chelation therapy agent are limited, its structure is analogous to other dithiol chelators like British Anti-Lewisite (BAL) and dimercaptosuccinic acid (DMSA).

Role in Mitigating Oxidative Stress

Thiols play a crucial role in cellular redox homeostasis. They can act as antioxidants by scavenging reactive oxygen species (ROS) and participating in redox signaling pathways.[9][10] The thiol groups of this compound can potentially donate a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage.

Relevant Signaling Pathways

Dithiol compounds are involved in various redox-sensitive signaling pathways. For instance, they can influence the activity of transcription factors like NF-κB and AP-1, which are involved in inflammatory and stress responses. They can also interact with the thioredoxin and glutathione (B108866) systems, which are central to maintaining the cellular redox balance.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[11] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a dithiol compound with a versatile range of applications stemming from its unique chemical structure. Its utility in the synthesis of novel coordination complexes and as a reagent in analytical chemistry is well-established. Furthermore, its dithiol nature suggests significant potential in the field of drug development, particularly as a chelating agent and a modulator of oxidative stress. Further research is warranted to fully elucidate its biological activities and to develop specific protocols for its application in these promising areas. This technical guide provides a solid foundation for researchers and scientists to understand and utilize the potential of this compound in their respective fields.

References

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. ijiset.com [ijiset.com]

- 4. Chelation in Metal Intoxication [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. metal chelating agents: Topics by Science.gov [science.gov]

- 7. theochem.mercer.edu [theochem.mercer.edu]

- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 9. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiol-based redox homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Nanoparticle Synthesis Using "Bis(2-mercaptoethyl) sulfide" as a Capping Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of gold nanoparticles (AuNPs) and Zinc Sulfide (B99878) (ZnS) quantum dots (QDs) utilizing Bis(2-mercaptoethyl) sulfide as a capping agent. This dithiol ligand offers strong anchoring to the nanoparticle surface, potentially forming a stable self-assembled monolayer (SAM), which is advantageous for various biomedical applications, including drug delivery, bioimaging, and biosensing.

Gold Nanoparticle (AuNP) Synthesis

Introduction

Gold nanoparticles exhibit unique optical and electronic properties, making them valuable platforms for a multitude of biomedical applications. The functionalization of AuNPs with capping agents is crucial for their stability in biological media and for subsequent conjugation with therapeutic or targeting moieties. This compound serves as a robust capping agent due to the strong affinity of its two thiol groups for the gold surface.

Experimental Protocol: Synthesis of this compound-Capped AuNPs

This protocol is adapted from the well-established Brust-Schiffrin two-phase synthesis method.

Materials:

-

Hydrogen tetrachloroaurate(III) hydrate (B1144303) (HAuCl₄·3H₂O)

-

This compound

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized (DI) water

Procedure:

-

Preparation of Gold Precursor Solution: Dissolve 25 mg of HAuCl₄·3H₂O in 10 mL of DI water.

-

Phase Transfer: In a separate flask, dissolve 80 mg of tetraoctylammonium bromide in 30 mL of toluene. Add the gold precursor solution to the toluene solution and stir vigorously for 30 minutes until the aqueous phase becomes clear and the organic phase turns a deep orange color.

-

Addition of Capping Agent: Prepare a 10 mM solution of this compound in toluene. Add 2 mL of this solution to the organic phase containing the gold precursor. Stir for 15 minutes.

-

Reduction: Freshly prepare a solution of 30 mg of NaBH₄ in 5 mL of ice-cold DI water. Add this reducing agent dropwise to the reaction mixture under vigorous stirring. The solution should turn from orange to a dark brown/black color, indicating the formation of AuNPs.

-

Reaction Completion and Purification: Continue stirring for 4 hours at room temperature.

-

Washing: Transfer the reaction mixture to a separatory funnel and discard the aqueous phase. Wash the organic phase three times with 20 mL of DI water.

-

Precipitation and Collection: Add 50 mL of ethanol to the organic phase to precipitate the capped AuNPs. Centrifuge the mixture at 8000 rpm for 20 minutes. Discard the supernatant.

-

Final Purification: Re-disperse the nanoparticle pellet in 10 mL of toluene and repeat the precipitation and centrifugation step two more times with ethanol.

-

Storage: Dry the final AuNP pellet under a stream of nitrogen and store it as a powder or re-disperse it in a suitable solvent for further use.

Expected Characterization Data

The following table summarizes the anticipated characteristics of AuNPs synthesized with this compound as a capping agent. These values are hypothetical and based on typical results for similar thiol-capped AuNPs.

| Parameter | Expected Value | Characterization Technique |

| Hydrodynamic Diameter | 5 - 15 nm | Dynamic Light Scattering (DLS) |

| Core Diameter | 2 - 10 nm | Transmission Electron Microscopy (TEM) |

| Surface Plasmon Resonance (SPR) Peak | 520 - 530 nm | UV-Vis Spectroscopy |

| Zeta Potential | -20 to -40 mV | DLS |

| Surface Composition | Presence of Au, S, C | X-ray Photoelectron Spectroscopy (XPS) |

Zinc Sulfide (ZnS) Quantum Dot Synthesis

Introduction

Zinc sulfide is a semiconductor material with a wide bandgap, making it an attractive, less toxic alternative to cadmium-based quantum dots for applications in bioimaging and sensing. The surface passivation of ZnS QDs with capping agents like this compound is critical for enhancing their photoluminescence quantum yield (PLQY) and colloidal stability.

Experimental Protocol: Aqueous Synthesis of this compound-Capped ZnS QDs

This protocol is adapted from a chemical precipitation method.

Materials:

-

Zinc chloride (ZnCl₂)

-

Sodium sulfide (Na₂S)

-

This compound

-

Deionized (DI) water

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

-

Preparation of Zinc Precursor: In a three-necked flask, dissolve 1 mmol of ZnCl₂ in 50 mL of DI water.

-

Addition of Capping Agent: Prepare a 0.2 M solution of this compound in ethanol. Add 5 mL of this solution to the zinc precursor solution under vigorous stirring and nitrogen purging.

-

pH Adjustment: Adjust the pH of the mixture to approximately 10 using a 1 M NaOH solution.

-

Addition of Sulfide Precursor: Prepare a 0.1 M solution of Na₂S in DI water. Add this solution dropwise to the reaction mixture under vigorous stirring. The formation of a milky white precipitate indicates the nucleation of ZnS QDs.

-

Growth and Annealing: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours to allow for crystal growth and surface passivation.

-

Purification: Cool the solution to room temperature. Precipitate the ZnS QDs by adding an equal volume of isopropanol.

-

Collection and Washing: Centrifuge the mixture at 6000 rpm for 15 minutes. Discard the supernatant and re-disperse the pellet in DI water. Repeat this washing step twice.

-

Storage: Disperse the final ZnS QD pellet in a suitable buffer (e.g., PBS) for storage.

Expected Characterization Data

The following table presents the anticipated properties of ZnS QDs capped with this compound. These are hypothetical values based on literature for other thiol-capped ZnS QDs.[1][2]

| Parameter | Expected Value | Characterization Technique |

| Particle Size (Diameter) | 3 - 8 nm | TEM, DLS |

| Photoluminescence Emission Peak | 400 - 450 nm | Fluorescence Spectroscopy |

| Photoluminescence Quantum Yield (PLQY) | 15 - 30% | Comparative method using a standard fluorophore |

| Crystal Structure | Zinc Blende | X-ray Diffraction (XRD) |

| Surface Composition | Presence of Zn, S, C | Fourier-Transform Infrared (FTIR) Spectroscopy, XPS |

Visualizations

Experimental Workflow for Nanoparticle Synthesis

Caption: Generalized workflow for the synthesis and characterization of nanoparticles.

Potential Application in Drug Delivery and Cellular Uptake

Caption: A simplified signaling pathway for nanoparticle-mediated drug delivery.

References

Application Notes and Protocols: Bis(2-mercaptoethyl) sulfide as a Crosslinking Agent in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis(2-mercaptoethyl) sulfide (B99878)

Bis(2-mercaptoethyl) sulfide, also known as 2,2'-Thiodiethanethiol, is a dithiol compound with the chemical formula C₄H₁₀S₃.[1][2] Its structure, featuring two primary thiol (-SH) groups separated by a thioether linkage, makes it a highly effective crosslinking agent in polymer chemistry.[3][4] The terminal thiol groups are reactive towards a variety of functional groups, enabling the formation of stable, covalently crosslinked polymer networks.[4] This property is leveraged to enhance the mechanical, thermal, and chemical properties of various polymers, including rubbers, elastomers, adhesives, and sealants.[1][3]

The primary mechanisms through which this compound acts as a crosslinker are through the formation of disulfide bonds via oxidation and through thiol-ene "click" reactions.[5][6] Its application extends into advanced materials and drug delivery systems, where the reversible nature of disulfide bonds can be exploited for creating stimuli-responsive materials.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3570-55-6 | [1] |

| Molecular Formula | C₄H₁₀S₃ | [1][2] |

| Molecular Weight | 154.30 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Purity | ≥90% to >97.0% (GC) | [1][2] |

| Boiling Point | 138°C at 13 mmHg | [1] |

| Density | 1.19 g/mL | [1] |

| Solubility | Soluble in organic solvents; limited in water (620 mg/L at 20°C) | [4] |

| Storage | Room temperature, under inert gas, in a dry place |[1] |

Key Applications and Performance Data

This compound is utilized to create crosslinked networks within polymer matrices, which significantly improves material properties.[3] Its bifunctionality allows it to link polymer chains, enhancing strength, elasticity, and thermal stability.[3]

Applications Include:

-

Elastomers and Rubber Production: Enhances durability, heat resistance, and chemical resistance.[1][3]

-

Adhesives and Sealants: Contributes to improved flexibility and strength.[1]

-

High Refractive Index Lenses: Used as a raw material for specialty optical polymers.[8]

-

Redox-Responsive Drug Delivery: Employed to create hydrogels that release therapeutic agents in response to a reducing environment.[7][9]

Table 2: Performance Enhancement in Polymers Using this compound as a Crosslinking Agent

| Polymer Type | Property Improvement | Mechanism | Reference(s) |

|---|---|---|---|

| Nitrile Rubber (NBR) | Tensile strength increased by 40% | Disulfide network formation | [5] |

| Silicone Elastomers | Thermal stability increased to 220°C | Radical scavenging | [5] |

| Polyurethane Adhesives | Peel strength increased to 3.2 N/mm | Thiol-ene click chemistry | [5] |

| Polyurethane Systems | 92% conversion achieved | Thiol-ene click chemistry |[5] |

Reaction Mechanisms and Pathways

The versatility of this compound stems from the reactivity of its thiol groups, which can participate in several crosslinking reactions.

The thiol-ene reaction is a highly efficient and versatile "click" reaction that proceeds via a radical-mediated step-growth mechanism.[10] It involves the addition of a thiol group across a carbon-carbon double bond ('ene'), often initiated by UV light in the presence of a photoinitiator.[11][12] This reaction is rapid, occurs under mild conditions, and is tolerant of various functional groups, making it ideal for creating homogenous polymer networks and for encapsulating sensitive biological materials.[6][12]

Caption: Thiol-Ene "Click" Chemistry Crosslinking Mechanism.

In the presence of a mild oxidizing agent or under basic conditions with oxygen, the thiol groups of this compound can couple to form disulfide bonds (-S-S-). When used with polymers that also contain thiol groups, this reaction forms disulfide crosslinks between polymer chains.[13][14] These bonds are stable under normal physiological conditions but can be cleaved by reducing agents like dithiothreitol (B142953) (DTT), glutathione, or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[7] This redox-responsive behavior is particularly valuable in drug delivery for targeted release in specific cellular environments.[7]

Caption: Redox-Responsive Drug Release via Disulfide Bond Cleavage.

Experimental Protocols

The following are generalized protocols based on established chemical principles. Researchers must optimize conditions for their specific polymer systems and applications.

This protocol describes the formation of a hydrogel using this compound and a polymer functionalized with 'ene' groups (e.g., norbornene-functionalized PEG).[12]

Materials:

-

Polymer with 'ene' functional groups (e.g., PEG-Norbornene, PEGNB)

-

This compound

-

Photoinitiator (e.g., LAP, Irgacure 2959)

-

Phosphate-buffered saline (PBS), pH 7.4